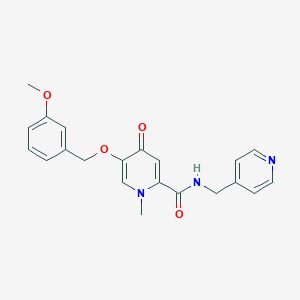
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities, particularly as a calcium channel blocker. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3, with a molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridine ring, a methoxybenzyl group, and a pyridinylmethyl substituent that may influence its biological interactions and therapeutic potential.
This compound is hypothesized to function primarily as a calcium channel blocker . This mechanism is crucial in cardiovascular pharmacology, where modulation of calcium influx in vascular smooth muscle cells can lead to vasodilation and reduced blood pressure. Its structural similarities to other known dihydropyridines suggest that it may exhibit comparable activities in managing cardiovascular diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of dihydropyridine derivatives, including this compound. For instance, compounds within this class have shown varying degrees of cytotoxicity against different cancer cell lines. The evaluation often includes assays such as the MTT assay or LC50 determination to assess cell viability post-treatment.
| Compound | Cell Line | LC50 (µM) |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-1-methyl... | U87 | 200 ± 60 |
| Other Dihydropyridines | A549 | >50 |
In a comparative study, the aforementioned compound demonstrated significant cytotoxicity against U87 glioblastoma cells, with an LC50 value indicating effective inhibition of cell proliferation. In contrast, other derivatives showed less activity against A549 lung cancer cells, highlighting the selectivity of this compound for certain tumor types .
Calcium Channel Blocking Activity
The calcium channel blocking activity has been assessed through binding affinity studies using radiolabeled ligands and electrophysiological techniques. Preliminary results indicate that this compound exhibits a binding affinity comparable to established calcium channel blockers.
Case Studies
Case Study 1: Cardiovascular Applications
A study focused on the cardiovascular implications of dihydropyridines found that compounds similar to 5-((3-methoxybenzyl)oxy)-1-methyl... effectively reduced systolic blood pressure in hypertensive animal models. The mechanism was attributed to enhanced vasodilation via calcium channel inhibition.
Case Study 2: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through microtubule disruption, similar to other chemotherapeutic agents. The findings suggest that further exploration into its mechanism could yield valuable insights for developing new anticancer therapies .
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-24-13-20(28-14-16-4-3-5-17(10-16)27-2)19(25)11-18(24)21(26)23-12-15-6-8-22-9-7-15/h3-11,13H,12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFBAMYRWSPKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














